(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride
Overview
Description
(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol. It is a derivative of amino acids and is commonly used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of (R)-tert-Butyl 3-oxo-4-phenylbutanoate: This involves the reduction of the corresponding keto compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of (R)-tert-Butyl 3-chloro-4-phenylbutanoate: This method involves the amination of the corresponding chloro compound using ammonia or an amine source under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and amines.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is widely used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of amino acid metabolism and protein synthesis.
Medicine: As a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is similar to other amino acid derivatives, such as (S)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride and (R)-tert-Butyl 3-amino-4-phenylbutanoate. it is unique in its stereochemistry and specific applications in scientific research and industry.
Comparison with Similar Compounds
(S)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride
(R)-tert-Butyl 3-amino-4-phenylbutanoate
(S)-tert-Butyl 3-amino-4-phenylbutanoate
Properties
IUPAC Name |
tert-butyl (3R)-3-amino-4-phenylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMYEROWDCTEQ-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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